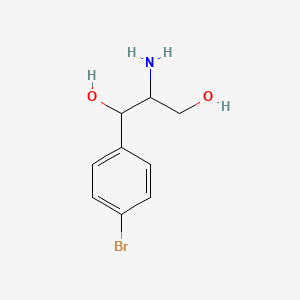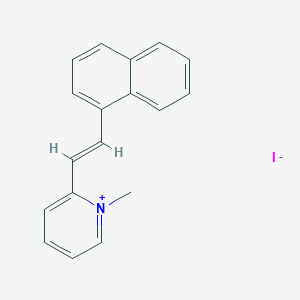
4-(4-Nitrophenyl)piperazine-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Nitrophenyl)piperazine-1-carbonitrile is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a nitrophenyl group attached to the piperazine ring, along with a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)piperazine-1-carbonitrile typically involves the reaction of 4-nitrophenylpiperazine with cyanogen bromide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially incorporating continuous flow reactors and automated systems to maintain consistent quality and output .
化学反応の分析
Types of Reactions
4-(4-Nitrophenyl)piperazine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-Nitrophenyl)piperazine-1-carbonitrile, particularly as a tyrosinase inhibitor, involves binding to the active site of the enzyme. This binding interferes with the enzyme’s ability to catalyze the oxidation of tyrosine to melanin, thereby reducing melanin production. The molecular interactions between the compound and the enzyme’s active site have been studied using molecular docking techniques .
類似化合物との比較
Similar Compounds
1-(4-Nitrophenyl)piperazine: Similar structure but lacks the carbonitrile group.
1,4-Bis(4-nitrophenyl)piperazine: Contains two nitrophenyl groups attached to the piperazine ring.
Uniqueness
4-(4-Nitrophenyl)piperazine-1-carbonitrile is unique due to the presence of both the nitrophenyl and carbonitrile groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate for various synthetic applications and a potential candidate for drug development .
特性
CAS番号 |
89026-64-2 |
|---|---|
分子式 |
C11H12N4O2 |
分子量 |
232.24 g/mol |
IUPAC名 |
4-(4-nitrophenyl)piperazine-1-carbonitrile |
InChI |
InChI=1S/C11H12N4O2/c12-9-13-5-7-14(8-6-13)10-1-3-11(4-2-10)15(16)17/h1-4H,5-8H2 |
InChIキー |
OGRBZHPSUTZHBS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14130157.png)


![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B14130168.png)
![1,2,3,4,4a,5,8,9,10,10a-decahydrobenzo[g]quinolin-6(7H)-one](/img/structure/B14130179.png)







